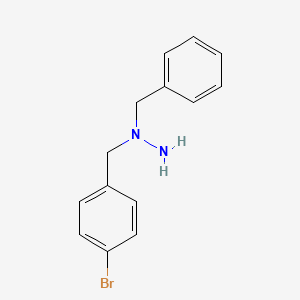
1,1,1-Trifluoro-2,2-diphenylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-2,2-diphenylpropane (TFDPP) is a colorless, crystalline solid that belongs to the class of fluorinated aromatic hydrocarbons. It contains a total of 32 bonds, including 19 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .
Molecular Structure Analysis
The molecular structure of 1,1,1-Trifluoro-2,2-diphenylpropane consists of 13 Hydrogen atoms, 15 Carbon atoms, and 3 Fluorine atoms, making a total of 31 atoms . It contains 32 bonds in total, including 19 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .Wissenschaftliche Forschungsanwendungen
Chemoselective Fluorination
The chemoselective mono- and difluorination of 1,3-dicarbonyl compounds, including transformations related to diphenylpropane derivatives, showcases the utility in synthesizing fluorinated organic compounds. These reactions are practical for aqueous media and demonstrate significant synthetic utility through gram-scale reactions and further transformations, emphasizing their importance in organic synthesis and material science applications (Tang et al., 2019).
Electron Affinity and Molecular Doping
Research into the high electron affinity molecular dopant F6‐TCNNQ for hole‐transport materials points towards the application of fluorinated compounds in organic electronics. This study showcases the influence of electron affinity on the effectiveness of p-doping in materials, underlining the role of such compounds in enhancing electronic device performance (Zhang & Kahn, 2018).
Microwave-Assisted Fluorofunctionalization
The microwave-assisted fluorofunctionalization of phenyl substituted alkenes using selectfluor demonstrates a rapid and efficient method for adding fluorine-containing groups to alkenes. This method's regioselectivity and high yields emphasize its potential in synthesizing fluorinated analogs of pharmaceuticals and agrochemicals, thus contributing significantly to medicinal chemistry and agriculture (Kumar et al., 2013).
Synthesis of Fluorinated Ethanes and Cyclopropanes
The one-pot synthesis of 1,1,1-trifluoro- and 1,1-difluoro-2,2-diarylethanes from arenes and fluorinated hemiacetals demonstrates a clean, convenient, and solvent-free method. This synthesis is indicative of the compound's versatility in organic chemistry, particularly in the context of creating fluorinated analogs of DDT for potential applications in material science and organic synthesis (Prakash et al., 2011).
Catalysis and Chiral Synthesis
The preparation of chiral perfluoroalkyl- and tris(perfluoroalkyl)silyl-derivatized analogs of MOP ligands from optically active binaphthyl and their use in palladium-catalyzed asymmetric substitution underscores the role of fluorinated compounds in catalysis and asymmetric synthesis. This application is particularly relevant in developing pharmaceuticals and fine chemicals, where chiral molecules play a critical role (Maillard et al., 2002).
Eigenschaften
IUPAC Name |
(1,1,1-trifluoro-2-phenylpropan-2-yl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3/c1-14(15(16,17)18,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLSCVAPEFKLSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546988 |
Source


|
| Record name | 1,1'-(1,1,1-Trifluoropropane-2,2-diyl)dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-2,2-diphenylpropane | |
CAS RN |
112754-65-1 |
Source


|
| Record name | 1,1'-(1,1,1-Trifluoropropane-2,2-diyl)dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


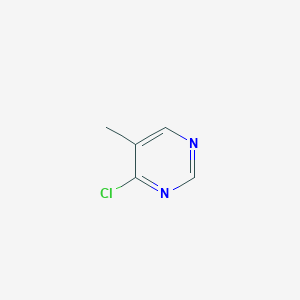
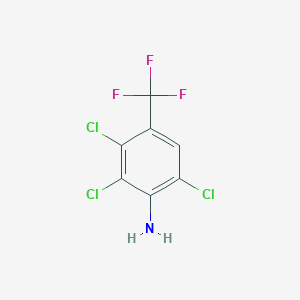
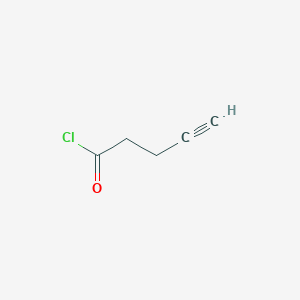
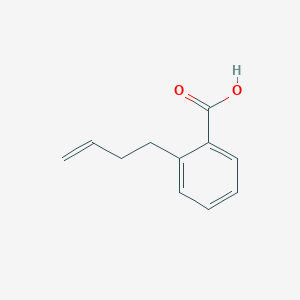
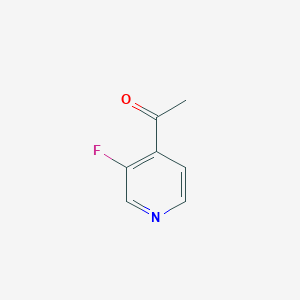
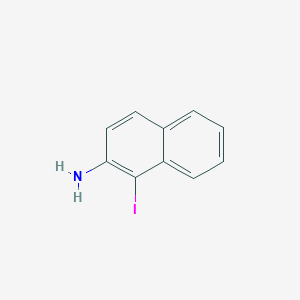
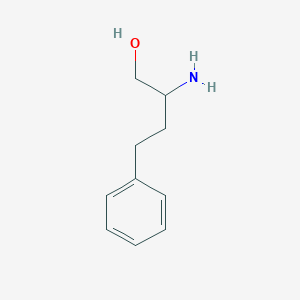
![(3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B1314214.png)
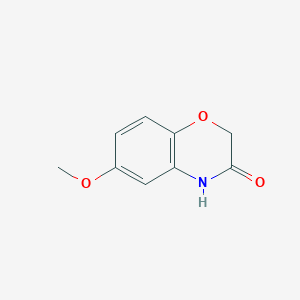
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1314217.png)
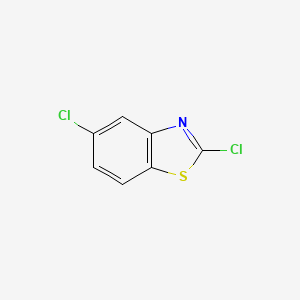
![[4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B1314221.png)
